N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that have been found in many potent biologically active compounds . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
This compound has a molecular weight of 380.47 . It is a solid at room temperature and should be stored at 2-8°C . It is soluble in DMSO .Scientific Research Applications
Antibacterial and Antitumor Activity
Several studies have demonstrated the antibacterial and antitumor activities of compounds structurally related to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide. For instance, novel analogs exhibiting promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, along with non-cytotoxic concentrations towards mammalian cell lines, highlight the potential for therapeutic applications in combating bacterial infections and exploring anticancer properties (Palkar et al., 2017). Additionally, compounds with antitumor properties have been identified, suggesting a viable pathway for the development of new anticancer agents, which is exemplified by the synthesis and evaluation of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety for antimicrobial and anti-proliferative activities (Mansour et al., 2020).
Synthetic Applications and Material Science
The synthetic versatility of related compounds allows for the creation of materials with potential multifunctional applications. Research into the synthesis of N-(4-phenylthiazol-2-yl)-substituted benzo[d]thiazole derivatives, inspired by marine topsentines and nortopsentines, illustrates the potential for developing new materials and pharmaceuticals (Deau et al., 2014). These findings underscore the broader utility of such compounds in designing novel materials with specific physicochemical properties.
Chemoselective Sensing and Molecular Recognition
Another significant application area involves the development of chemosensors for detecting specific ions or molecules. Coumarin benzothiazole derivatives have been synthesized and demonstrated to act as effective chemosensors for cyanide anions, showcasing their utility in environmental monitoring and public health (Wang et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07, GHS08, and GHS09 pictograms, indicating that it may be harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, and disposing of contents/container to an approved waste disposal plant .
Future Directions
While the specific future directions for this compound are not detailed in the search results, thiazole derivatives are a focus of ongoing research due to their diverse biological activities . Efforts are being made to design and develop different thiazole derivatives with improved efficacy and lesser side effects .
Mechanism of Action
Target of Action
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a compound that has been found to have diverse biological activities Thiazole derivatives, which this compound is a part of, have been known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activity with a fast onset of action .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS2/c23-17(18-20-13-7-3-4-8-14(13)24-18)22-19-21-16-12-6-2-1-5-11(12)9-10-15(16)25-19/h1-8H,9-10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHONIBSAQFXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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